The table below summarizes the core chemical information for methyl arachidonate.
| Property | Description |
|---|---|
| IUPAC Name | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1] |
| Common Names | Arachidonic Acid methyl ester; Methyl all-cis-5,8,11,14-eicosatetraenoate [1] |
| Molecular Formula | C~21~H~34~O~2~ [1] |
| Average Mass | 318.501 Da [1] |
| CAS RN | 2566-89-4 [1] |
| EINECS | 219-900-1 [1] |
To understand the role of methyl arachidonate in research, it's essential to know its parent compound, Arachidonic Acid (AA). AA is an omega-6 polyunsaturated fatty acid that is a major component of mammalian cell membranes [2] [3].
Arachidonic Acid is metabolized through three major enzymatic pathways to produce diverse eicosanoids. The diagram below illustrates these key routes and their products.
Key eicosanoids and their roles in physiology and disease pathogenesis are summarized in the table below [2] [3].
| Pathway | Key Enzymes | Major Products | Primary Roles |
|---|---|---|---|
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGE₂), Thromboxanes (TXA₂) | Inflammation, pain, fever, blood clotting [2] [3] |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTB₄, LTC₄), Lipoxins | Immune response, asthma, inflammation [2] [3] |
| Cytochrome P450 (CYP) | CYP epoxygenase, CYP ω-hydroxylase | EETs, HETEs | Vascular tone, blood pressure regulation [2] |
For quantifying fatty acids like Arachidonic Acid in biological samples, a common method involves their conversion to methyl esters followed by GC-MS analysis [4].
Workflow: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
Detailed Methodology [4]
The Arachidonic Acid network is a major target for drug discovery. Inhibitors of enzymes like COX and LOX are vital therapeutics [2].
The table below summarizes the available solubility information for methyl arachidonate (also referred to as arachidonic acid methyl ester).
| Solvent | Solubility | Notes / Source |
|---|---|---|
| DMSO | Miscible [1] | Intended for use as a solution in biological samples [1]. |
| Ethanol | Miscible [1] | -- |
| Methyl Acetate | Soluble [1] | Supplied as a solution in methyl acetate [1]. |
| Acetone, n-Hexane, Petroleum Ether | Soluble (at low temperatures) [2] | Used in low-temperature crystallization for purification; solubility varies with temperature and solvent ratio [2]. |
"Miscible" typically means the liquid compound can mix with the solvent in any proportion without forming separate phases. This property makes DMSO and ethanol excellent choices for preparing stock solutions in experimental settings.
For researchers, the process often involves creating fatty acid methyl esters (FAMEs) from raw biological materials before analysis or use. Here are two detailed methodologies from the search results.
This method is efficient for converting crude microbial oils into FAMEs for subsequent purification [2].
This is a standardized protocol used for preparing FAMEs from vegetable oils, which is also applicable in other contexts [3].
The following diagram illustrates a generalized workflow for processing a biological sample to obtain enriched methyl arachidonate, integrating methods from the search results.
> A general workflow from crude oil to purified and analyzed methyl arachidonate.
The table below summarizes the key properties of Methyl Arachidate (CAS 1120-28-1) from the search results.
| Property | Value |
|---|---|
| CAS Number | 1120-28-1 [1] |
| Molecular Formula | C₂₁H₄₂O₂ [1] |
| Molecular Weight | 326.56 g/mol [1] |
| Density | 0.8633 g/cm³ (at 20°C) [1] [2] |
| Melting Point | 45-48 °C (lit.) [1] [2] |
| Boiling Point | 215-216 °C at 10 mm Hg (lit.) [1] [2] |
| Flash Point | 215°C/10mm [1] [2] |
| Appearance | White, crystalline powder or leaf crystals [1] [2] |
| Water Solubility | Soluble in hot alcohol; sparingly soluble in water [1] |
| Refractive Index | 1.4317 [2] |
| Storage Temp. | –20°C [1] |
While this compound itself can be analyzed, it is most commonly encountered as a component in Fatty Acid Methyl Ester (FAME) mixtures for profiling total fat content or characterizing fats and oils [3]. The following workflow and detailed protocol describe this standard method.
Sample Preparation & Lipid Extraction
Saponification (Forming Fatty Acid Salts)
Derivatization: Formation of Methyl Esters (FAMEs)
Extraction of FAMEs
Gas Chromatography (GC) Analysis
Under these conditions, this compound (C20:0) has a retention time of approximately 47.92 minutes [3].
The table below summarizes the available fundamental information for Methyl Arachidonate (also known as Methyl Arachidate).
| Property | Description |
|---|---|
| Common Name | Methyl Arachidonate, Arachidonic Acid Methyl Ester [1] |
| CAS Registry Number | 2566-89-4 [1] |
| Chemical Formula | C~21~H~34~O~2~ [1] |
| Average Molecular Weight | 318.501 g/mol [1] |
| IUPAC Name | methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1] |
| Structure & Classification | Fatty acid methyl ester (FAME); derivative of Arachidonic Acid [1] |
| Water Solubility | 3.8e-05 g/L (predicted), considered practically insoluble [1] |
| logP | 6.85 (predicted) [1] |
A critical finding from the scientific literature is that Methyl Arachidonate is not biologically inert. Once it enters cells, it can be metabolized through the same pathways as its parent compound, arachidonic acid (AA), leading to biologically active products [2].
The relationship between methyl arachidonate, arachidonic acid, and its major metabolic pathways is illustrated below.
Figure 1: Proposed metabolic activation pathway of methyl arachidonate. The compound is hydrolyzed to arachidonic acid, which is then metabolized into bioactive eicosanoids that can activate cellular signaling like PKC, potentially leading to toxic effects [2] [3].
Given the lack of a formal SDS, a proactive and evidence-based safety protocol is recommended.
Methyl arachidate is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid (SFA). The table below summarizes key properties of saturated fatty acids like arachidic acid in the context of lipid bilayers, based on general principles and research on similar lipids [1].
| Property/Parameter | Role/Impact in Lipid Bilayers (for Saturated FAs) |
|---|---|
| Carbon Chain Length | 20 carbons (C20:0); classified as a Long-Chain Fatty Acid (LCFA) [1]. |
| Saturation | Fully saturated; no double bonds. Increases membrane rigidity and order [1]. |
| Melting Point (Tm) | High (est. >60°C); promotes a solid-ordered (gel) phase at physiological temperatures [1]. |
| Membrane Fluidity | Decreases fluidity; promotes a more rigid, ordered membrane structure [1]. |
| Membrane Permeability | Can reduce passive permeability to small molecules and ions by packing tightly [1]. |
| Common Position in Phospholipids | Typically esterified at the sn-1 position of the glycerol backbone [1]. |
While a direct protocol for this compound is unavailable, the following methods are standard for investigating lipid bilayer dynamics and can be adapted.
Molecular Dynamics (MD) Simulations: A primary tool for studying lipid bilayer properties at the atomic level [2] [3].
Lipidomics and Mass Spectrometry: For identifying and quantifying specific lipid species in a mixture [4].
The provided search results do not contain a specific signaling pathway for this compound. However, the following diagram illustrates the general workflow for a typical lipid dynamics study, which can serve as a logical framework for your research.
The diagram illustrates the logical flow for investigating a lipid's role in membranes, integrating computational and experimental approaches [2] [3] [4].
The table below summarizes the key identifying information and predicted physicochemical properties for Methyl Arachidonate, also known as Arachidonic Acid Methyl Ester [1].
| Property | Description |
|---|---|
| Common Name | Methyl Arachidonate, Arachidonic Acid Methyl Ester [1] |
| CAS Registry Number | 2566-89-4 [1] [2] |
| HMDB ID | HMDB0062594 [1] |
| Chemical Formula | C₂₁H₃₄O₂ [1] [2] |
| Average Molecular Weight | 318.49 g/mol [1] [2] |
| IUPAC Name | methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1] |
| Classification | Fatty Acid Methyl Ester (FAME) [1] |
| Water Solubility | 3.8e-05 g/L (Predicted) [1] |
| LogP | 6.85 (Predicted) [1] |
Methyl Arachidonate is available as a certified reference material from chemical suppliers. The following table outlines the available product details [2] [3].
| Supplier | Catalog Number | Unit Size | Format | Storage Condition |
|---|---|---|---|---|
| AccuStandard | UFA-024N | 100 mg | Neat | Freeze (< -10°C), Under N₂ [2] |
| Restek | 35060 | 100 mg | Neat | Not Specified [3] |
Since a specific GC-MS method was not found, the diagram below outlines a generalized experimental workflow for the sample preparation, analysis, and data processing of lipid compounds like fatty acid methyl esters. This workflow synthesizes common practices in the field.
Methyl arachidonate, also known as methyl arachidonate or arachidonic acid methyl ester, is a fatty acid methyl ester (FAME) resulting from the formal condensation of the carboxy group of arachidonic acid with methanol. It serves as a crucial reference material in chromatographic analysis and finds application in studying the role of polyunsaturated fatty acids in health and disease [1]. The compound is classified as a long-chain lipid with the systematic name (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic acid, methyl ester, containing four cis double bonds that confer unique biochemical properties [1].
Structurally, methyl arachidonate features a methyl ester group (-COOCH₃) at one end of a 20-carbon chain containing four cis double bonds at positions 5, 8, 11, and 14. These double bonds create a distinctive curved molecular shape that influences interactions with proteins and cellular membranes [1]. Unlike its parent compound arachidonic acid (which serves as a key intermediate in inflammatory pathways), methyl arachidonate offers distinct biochemical properties that make it particularly valuable for research purposes, especially in analytical chemistry and metabolic studies [1].
Table 1: Physical and Chemical Properties of Methyl Arachidonate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₃₄O₂ | [1] |
| Molecular Weight | 318.5 g/mol | [1] |
| CAS Registry Number | 2566-89-4 | [1] |
| Density | 0.9168 g/cm³ | [1] |
| Refractive Index | 1.4875 (at 589.3 nm and 20°C) | [1] |
| Boiling Point | 200-205°C (at 1-2 Torr) | [1] |
| Water Solubility | Practically insoluble | [1] |
| Solubility in Chloroform | 50 mg/mL | [1] |
| LogP | 6.85 | [1] |
The development of a robust HPLC method for methyl arachidonate analysis follows a systematic approach with these key steps: method scouting, optimization, robustness testing, and validation [2]. For method scouting, screen various column and eluent conditions to select the best combinations for successful separation [2]. Reverse-phase chromatography is recommended for this non-polar analyte, with C18 bonded phases as the initial choice [3].
The scouting phase requires significant work for column and mobile phase switching. Modern automated systems with solvent extension kits (for up to 10 solvents per channel) and column switching valves (for multiple stationary phases) can dramatically reduce development time [2]. For initial analysis, short columns (10-15 cm) with 3 or 5 μm packing particles are recommended to reduce method development time, with flow rates of 1-1.5 mL/min [3].
The initial goal is to determine conditions where methyl arachidonate has a capacity factor (k) between 0.5-15 [3]. For reverse-phase HPLC with aqueous mobile phases, the strong solvent is the organic modifier. Recommended initial mobile phases include acetonitrile/water or methanol/water systems, with the organic modifier concentration optimized to achieve appropriate retention [3]. For complex samples or those with a wide range of analyte retentivities, gradient elution may be necessary [3].
Selectivity optimization focuses on achieving adequate peak spacing through manipulation of mobile phase composition. Since methyl arachidonate lacks ionizable groups under typical conditions, pH optimization may be less critical than for acidic or basic analytes [3]. The most powerful approach to optimizing selectivity is through mobile phase composition rather than temperature, which has a minor effect [3].
Proper sample preparation is central to successful HPLC analysis of methyl arachidonate [2]. Available techniques include:
For tissue lipid analysis, arachidonic acid is frequently measured by saponification of the lipid fraction followed by methyl esterification and gas chromatographic analysis of the resulting FAMEs, including methyl arachidonate [1]. The Bligh/Dyer extraction is particularly effective for lipids, where formation of a single organic/aqueous phase (monophase) facilitates equilibrium mixing of internal standards with endogenous lipid substances [4].
Table 2: Recommended HPLC Conditions for Methyl Arachidonate Analysis
| Parameter | Recommended Conditions | Alternatives |
|---|---|---|
| Column Type | Reverse-phase C18 | C8, phenyl-hexyl |
| Column Dimensions | 10-15 cm length | 5-25 cm depending on resolution needs |
| Particle Size | 3 or 5 μm | 1.7-1.8 μm for UHPLC |
| Mobile Phase | Acetonitrile/water | Methanol/water |
| Gradient Program | 70-100% organic over 10-20 min | Isocratic for simpler mixtures |
| Flow Rate | 1-1.5 mL/min | 0.2-2.0 mL/min depending on column |
| Detection | UV at 200-210 nm | ELSD, CAD, MS |
| Column Temperature | 30-40°C | 20-60°C depending on stability |
| Injection Volume | 5-20 μL | 1-100 μL depending on sensitivity needs |
UV detection is suitable for methyl arachidonate, with the maximum sensitivity achieved at wavelengths below 200 nm where the double bonds absorb, though detector noise increases in this region [3]. For greater selectivity, higher wavelengths can be used [3]. Alternative detection methods include:
Mass spectrometric analysis typically employs electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with ESI readily generating both positive and negative ions, though negative ion abundance is typically higher for many lipids [4].
Method validation demonstrates that an analytical procedure is suitable for its intended use [5]. For quantitative impurity methods like methyl arachidonate analysis, key validation parameters include:
Accuracy should be demonstrated across the specified range of the analytical procedure, typically showing recovery between 98-102% [5]. Precision should be considered at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility [5]. For repeatability, six sample determinations at 100% concentration or three samples at three concentrations in triplicates covering the specified range are recommended [5].
Linearity is established by demonstrating that test results are directly proportional to analyte concentration, typically with a correlation coefficient (R²) of ≥0.998 [5]. The range of the method is the interval between the upper and lower analyte concentrations for which appropriate precision, accuracy, and linearity have been demonstrated, typically 80-120% of the target concentration for assay methods [5].
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters [2]. This includes changes in:
Robustness testing is particularly important for establishing system suitability parameters and defining allowable variations in the method conditions [2].
Methyl arachidonate serves as an important tool in lipid research, with several key applications:
Methyl arachidonate demonstrates potent activation of protein kinase C (PKC) in intact platelets, comparable to free arachidonic acid [1]. Research has revealed interesting kinetic differences: while arachidonic acid-mediated activation peaks rapidly (around 20 seconds), methyl arachidonate-mediated activation shows a more gradual response, reaching a plateau after approximately 2 minutes when both lipids are added at 50 μM [1]. Studies using inhibitors of arachidonate metabolism have shown that the effects of both compounds on PKC are largely mediated by their metabolites rather than direct enzyme interaction [1].
Methyl arachidonate is widely used as a reference material in chromatographic analysis, particularly for measuring arachidonic acid content in tissues [1]. In tissue lipid analysis, arachidonic acid is frequently quantified by saponification of the lipid fraction followed by methyl esterification and gas chromatographic analysis of the resulting FAMEs, using methyl arachidonate as a reference standard [1].
The compound can serve as a source of exogenous arachidonate when incorporated into dietary regimens or fed to cultured cells, valuable for studying the effects of arachidonic acid supplementation without the complications associated with the free acid form, which can exhibit greater cytotoxicity at high concentrations [1]. Research has shown that methyl arachidonate can be metabolized by cellular enzymes, particularly after de-esterification to release free arachidonic acid, allowing it to participate in the arachidonic acid cascade [1].
For pharmaceutical applications, HPLC methods used for analysis of pharmaceutical products must be validated according to regulatory requirements [5]. The International Conference on Harmonization (ICH) guidelines Q2(R1) provide the framework for analytical method validation, with the most widely applied validation characteristics being accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [3].
Methods should be revalidated whenever changes are made that are outside the original operating parameters, or if the method is found to be deficient during routine use [5]. Proper documentation through a validation protocol is essential, ensuring consistent and efficient execution of validation projects and providing necessary information during audits [5].
These application notes provide a comprehensive framework for the HPLC analysis of methyl arachidonate, incorporating method development strategies, detailed protocols, and validation parameters. The methodologies outlined support reliable quantification of this important fatty acid methyl ester in various matrices, enabling research into its biochemical roles and applications in analytical chemistry.
Fatty acid methyl ester (FAME) analysis by gas chromatography represents a cornerstone technique in lipid research with critical applications across multiple scientific and industrial domains. This analytical approach enables the precise characterization of fatty acid profiles in diverse sample matrices, including vegetable oils, animal fats, fish oils, and biological samples. The fundamental principle involves the conversion of fatty acids present in various lipid classes into their corresponding methyl ester derivatives, which exhibit sufficient volatility and thermal stability for gas chromatographic separation and detection. The widespread adoption of FAME analysis spans numerous fields, including biodiesel quality control, where international standards such as EN 14214 mandate a minimum FAME content of 96.5% [1], food science and technology for nutritional profiling, pharmaceutical applications where oils serve as excipients in drug formulations, and clinical research for investigating biomarkers in biological samples [2] [3].
The significance of FAME analysis continues to grow with increasing emphasis on lipidomics and metabolic studies. Recent bibliometric analyses reveal substantial research activity in this field, with scientific mapping identifying collaborative networks and research focus areas including analysis techniques, catalysts, conversion efficiency, yield optimization, biomass utilization, and biodiesel production [1]. These interconnected research domains highlight the dynamic nature of FAME analysis methodology and its critical role in addressing contemporary scientific challenges related to sustainable energy, nutrition, and health.
Proper sample preparation is crucial for obtaining accurate and reproducible FAME analysis results. Several well-established protocols exist for converting complex lipid molecules into fatty acid methyl esters, each with distinct advantages and applications.
The Ichihara-Fukubayashi method utilizes hydrochloric acid as a catalyst in a convenient and cost-effective approach for FAME preparation from various lipid classes, including sterol esters, triacylglycerols, phospholipids, and free fatty acids [2]. This method employs commercially available concentrated HCl (35%, w/w) to prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v). The protocol involves sequential addition of toluene (0.2 mL), methanol (1.5 mL), and the 8% HCl solution (0.3 mL) to the lipid sample, resulting in a final HCl concentration of 1.2% (w/v) in a total volume of 2 mL [2]. The reaction proceeds through acid-catalyzed transesterification for ester-bound fatty acids and acid-catalyzed esterification for free fatty acids, enabling comprehensive derivatization of diverse lipid classes in a single step.
Table 1: Reaction Conditions for Ichihara-Fukubayashi Method
| Condition Type | Temperature | Duration | Application Preference |
|---|---|---|---|
| Mild conditions | 45°C | Overnight (14+ hours) | Standard processing |
| Rapid conditions | 100°C | 1-1.5 hours | Time-sensitive analyses |
The inclusion of toluene serves to enhance lipid solubility in the reaction mixture, particularly for non-polar lipid classes such as sterol esters and triacylglycerols, which exhibit limited solubility in aqueous methanol. This method demonstrates exceptional versatility, successfully applied to diverse sample types including fish oils, vegetable oils, and blood lipids, with FAME yields exceeding 96% for all major lipid classes [2]. Recent modifications of this method have maintained the core principles while optimizing parameters for specific applications, demonstrating its continued relevance in modern analytical laboratories [4].
The acetyl chloride method provides an alternative approach for FAME preparation through the in situ generation of anhydrous methanolic HCl. This method is particularly valued in pharmaceutical and quality control applications where high throughput and reproducibility are essential [3]. The protocol involves the careful preparation of methanolic HCl reagent by slowly adding acetyl chloride (2 mL) to methanol (18 mL) with constant mixing and cooling in cold water to manage the highly exothermic reaction. The resulting approximately 2M methanolic hydrochloride reagent is then used for esterification.
The reaction proceeds by mixing approximately 25 mg of oil sample with 2 mL of the methanolic hydrochloride reagent in a sealed vial, followed by heating at 80°C for 20 minutes [3]. After cooling, a liquid-liquid extraction is performed by adding 2 mL of 6% (w/v) sodium carbonate solution and 2 mL of n-heptane, with the hydrophobic FAME compounds partitioning into the upper heptane phase for GC analysis. This method has been rigorously validated according to pharmacopeial standards, demonstrating excellent accuracy (98-102%) and precision (RSD < 5%) for major FAME components [3].
Table 2: Comparison of FAME Preparation Methods
| Parameter | Ichihara-Fukubayashi Method | Acetyl Chloride Method |
|---|---|---|
| Catalyst | Aqueous HCl (35%) | Acetyl chloride-derived HCl |
| Reaction Time | 1-14 hours | 20 minutes |
| Typical Yield | >96% | >98% |
| Cost Considerations | Economical, uses commercial HCl | Higher cost, specialized handling |
| Safety Aspects | Moderate concern | High concern (exothermic reaction) |
| Application Scope | Broad spectrum of lipid classes | Optimized for vegetable oils and pharmaceuticals |
Analysis of complex biological samples often requires additional considerations to ensure accurate FAME profiling. For blood lipid analysis, a micro-scale adaptation of the Ichihara-Fukubayashi method has been developed, enabling FAME preparation from a single drop of whole blood spotted on filter paper [2]. This modification demonstrates the method's flexibility and suitability for samples with limited availability. For fish oil analysis, which contains high levels of long-chain polyunsaturated fatty acids, careful attention to antioxidant protection is necessary during sample preparation to prevent oxidative degradation of these labile compounds [2] [5]. The addition of 0.05% (w/v) 2,6-di-tert-butyl-p-cresol as an antioxidant during lipid extraction effectively preserves fatty acid integrity.
Gas chromatographic analysis of FAMEs requires careful optimization of separation parameters to achieve resolution of complex fatty acid mixtures. Both GC with flame ionization detection (GC-FID) and GC coupled with mass spectrometry (GC-MS) are widely employed, each offering distinct advantages for specific applications [6].
Table 3: GC Configuration for FAME Analysis
| Component | Recommended Specifications | Alternative Options |
|---|---|---|
| Column | Supelco Omegawax (30 m × 0.53 mm ID, 0.5 μm) | Polar stationary phases (100% cyanopropyl polysiloxane) |
| Injector | Split/splitless | On-column injection |
| Carrier Gas | Helium or Hydrogen | Nitrogen (less common) |
| Detector | FID (260°C) or MS | |
| Oven Program | 50°C (1 min) to 240°C at 4-5°C/min | Gradient optimized for separation |
For GC-FID analysis, the system is typically configured with an FID temperature of 260°C, utilizing hydrogen or helium as carrier gas at constant flow mode [3]. The oven temperature program is optimized to achieve baseline separation of critical FAME pairs, particularly methyl stearate (C18:0) and methyl oleate (C18:1), with resolution values exceeding 3.4 being achievable with modern polar stationary phases [3]. Injection volumes typically range from 0.5-1.0 μL of the heptane extract, employing split injection with ratios between 10:1 and 50:1 depending on sample concentration.
For GC-MS analysis, both ion trap and quadrupole mass analyzers have demonstrated satisfactory quantitative performance for FAME analysis [6]. Electron impact ionization at 70 eV is standard, with mass scanning typically performed over the m/z 50-500 range to encompass the molecular ions and characteristic fragments of all common FAMEs. The interface temperature is generally maintained at 250-280°C to ensure efficient transfer of FAME compounds without condensation [5].
Flame ionization detection remains the most widely used detection method for FAME analysis due to its excellent sensitivity, wide dynamic range, and relatively consistent response factors for different fatty acid chain lengths and saturation levels [6]. FID response factors for FAMEs exhibit minimal variation compared to other compound classes, facilitating accurate quantification with a single calibration curve for multiple analytes [3] [6].
Mass spectrometric detection provides complementary advantages through its selectivity and capability for structural confirmation. While traditionally employed for qualitative analysis, GC-MS has demonstrated comparable quantitative performance to GC-FID when properly calibrated [6]. Quantitative approaches with GC-MS include using total ion chromatogram (TIC) responses or processing selected ions characteristic of specific FAME classes. The latter approach enhances sensitivity and selectivity, particularly for complex biological matrices where co-eluting interferences may complicate TIC-based quantification [6] [5].
For the most challenging separations, particularly those involving geometric and positional isomers of unsaturated FAMEs, advanced data analysis techniques such as chemometric resolution methods can significantly enhance the information extracted from chromatographic data. Techniques including heuristic evolving latent projections (HELP), window factor analysis (WFA), and subwindow factor analysis (SFA) have been successfully applied to resolve co-eluting FAME isomers in complex samples like fish oils [5].
Rigorous method validation is essential to ensure the reliability of quantitative FAME analysis. The acetyl chloride method has been comprehensively validated according to pharmacopeial standards, demonstrating excellent accuracy and precision across key performance parameters [3].
Table 4: Method Validation Data for FAME Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Accuracy | 98-102% for major FAMEs | 98-102% |
| Precision (RSD) | <5% for individual FAMEs | <5% |
| Linearity (R²) | >0.99 for all major FAMEs | >0.99 |
| LOD (sample amount) | 2.36 mg | - |
| LOQ (sample amount) | 7.87 mg | - |
| Resolution (C18:0/C18:1) | 3.4 | ≥1.5 |
The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 2.36 mg and 7.87 mg, respectively, in terms of the amount of oil sample, corresponding to concentrations of 1.18 mg/mL and 3.94 mg/mL [3]. Method specificity was confirmed through resolution of critical FAME pairs, particularly methyl stearate (C18:0) and methyl oleate (C18:1), which exhibited a resolution factor of 3.4, well above the minimum acceptance criterion of 1.5 [3].
A comprehensive comparative study of GC-FID and GC-MS for FAME quantification has revealed characteristic differences between these detection techniques while establishing the comparable quantitative performance of properly calibrated GC-MS methods [6]. Both ion trap and quadrupole MS systems have demonstrated satisfactory agreement with FID data when quantification was based on either total ion counts or selected ion processing.
The response factors for different FAMEs exhibit greater variation in GC-MS compared to GC-FID due to differences in ionization efficiency and fragmentation patterns [6]. Consequently, GC-MS quantification typically requires response factors determined for each FAME class, whereas GC-FID can often employ a single average response factor for approximate quantification. Despite this additional complexity, the capacity to combine spectrometric confirmation with quantitative determination establishes GC-MS as a powerful alternative to GC-FID, particularly for complex samples where definitive analyte identification is essential [6].
The following workflow diagram illustrates the complete FAME analysis process, integrating sample preparation, chromatographic analysis, and data interpretation steps:
Figure 1: Complete Workflow for FAME Analysis by Gas Chromatography
Incomplete Esterification: Evidence of incomplete reaction includes the presence of monoacylglycerols, diacylglycerols, or free fatty acids in the chromatogram. Solution: Ensure proper reagent preparation, extend reaction time, or increase temperature within method limits. The completeness of esterification can be verified qualitatively by detecting partial hydrolysis products or quantitatively through comparison with certified reference materials [3].
Peak Tailing or Broad Peaks: Often caused by active sites in the GC system. Solution: Regularly maintain the GC system, replace injector liners, trim the column front, and use appropriate stationary phases compatible with FAME analysis [3] [5].
Oxidative Degradation: Particularly problematic for polyunsaturated FAMEs. Solution: Implement sample handling under inert atmosphere, add antioxidants to extraction solvents, and minimize storage time of prepared FAME extracts [2] [5].
Co-elution of Isomers: Challenging separations of geometric and positional isomers. Solution: Optimize temperature programming, consider alternative polar stationary phases, or employ chemometric resolution techniques for data deconvolution [5].
Implement a robust quality control system including: procedural blanks to monitor contamination, replicate analyses to assess precision, certified reference materials to verify accuracy, and internal standards to correct for variability in sample preparation and injection. Suitable internal standards include odd-chain fatty acids not typically found in natural samples, such as methyl heptadecanoate (C17:0) or methyl tricosanoate (C23:0) [2] [3].
FAME analysis by gas chromatography serves as an indispensable analytical tool with diverse applications across multiple scientific and industrial disciplines. In the biodiesel industry, it provides essential quality control data to ensure compliance with international standards such as EN 14214, which mandates minimum FAME content in biodiesel fuels [1]. In food science and nutrition, FAME profiling enables the authentication of edible oils, detection of adulteration, and nutritional labeling of lipid-containing products. The pharmaceutical industry employs FAME analysis for quality assessment of lipid-based excipients and formulations [3]. In clinical and biological research, FAME profiling facilitates investigations into metabolic disorders, disease biomarkers, and the impact of dietary interventions on lipid metabolism [2] [5].
The continued advancement of FAME methodology reflects its fundamental importance in lipid research. Recent developments include modifications to established protocols to enhance efficiency and applicability to diverse sample matrices [4], integration of chemometric techniques to extract maximum information from complex chromatographic data [5], and comparative assessments of detection techniques to expand methodological options available to analysts [6]. These developments ensure that FAME analysis by gas chromatography remains a vibrant and evolving field, capable of meeting the increasingly sophisticated demands of modern analytical science across its diverse application domains.
Lipid extraction is a critical preliminary step in mass spectrometry lipidomics that significantly impacts the quality and reproducibility of analytical results. The methyl tert-butyl ether (MTBE)-based extraction method has emerged as a superior alternative to traditional chloroform-based techniques, offering enhanced safety, efficiency, and lipid recovery. This method exploits the low density of MTBE (0.74 g/mL), which causes the lipid-containing organic phase to form an upper layer during phase separation, facilitating easier collection and minimizing contamination from non-lipid matrix components. The fundamental principle involves using a combination of polar (methanol) and non-polar (MTBE) solvents to efficiently disrupt protein-lipid complexes and dissolve diverse lipid classes, followed by phase separation induced by water addition. [1] [2]
The MTBE method addresses several limitations of the classical Folch method (chloroform:methanol:water, 8:4:3) and Bligh and Dyer method (chloroform:methanol:water, 1:2:0.8), particularly regarding health safety and practical handling. Chloroform is a known carcinogen and decomposes to phosgene and hydrochloric acid, which can modify labile lipid species. Additionally, the lower phase position of chloroform in traditional methods requires pipetting through a voluminous layer of insoluble matrix, increasing the risk of contamination that can clog electrospray ionization sources in MS systems. The MTBE protocol effectively circumvents these issues while delivering similar or superior recoveries of most major lipid classes, making it particularly suitable for automated shotgun lipidomics and high-throughput applications. [3] [2]
Table 1: Comparison of Major Lipid Extraction Methods
| Extraction Method | Solvent Ratio | Phase Separation | Safety Concerns | Recovery Efficiency | Automation Compatibility |
|---|---|---|---|---|---|
| MTBE Method | MTBE:MeOH:Water (10:3:2.5) | Organic upper phase | Low | High for most lipid classes | Excellent |
| Folch Method | CHCl₃:MeOH:Water (8:4:3) | Organic lower phase | High (carcinogenic) | High | Moderate |
| Bligh & Dyer | CHCl₃:MeOH:Water (1:2:0.8) | Organic lower phase | High (carcinogenic) | Moderate to high | Moderate |
| Green Solvents | D-limonene-based | Varies by system | Low | Selective for saturated FAs | Variable |
Sample Preparation: Begin with 100-200 μL of biological sample (plasma, tissue homogenate, or cell pellet) placed in a 1.5 mL microcentrifuge tube. For tissues, prior homogenization in ice-cold 0.1% ammonium acetate is recommended. Keep samples on ice throughout preparation. [2] [4]
Protein Precipitation and Lipid Extraction:
Phase Separation:
Organic Phase Collection:
Sample Concentration and Storage:
Reconstitution for Mass Spectrometry Analysis:
The following workflow diagram illustrates the key steps in the MTBE lipid extraction protocol:
Diagram 1: MTBE Lipid Extraction Workflow. This diagram illustrates the sequential steps for MTBE-based lipid extraction, from sample preparation to ready-to-analyze lipid extracts for mass spectrometry.
Rigorous testing of the MTBE extraction protocol has demonstrated comparable or superior recovery of most major lipid classes relative to traditional chloroform-based methods. A systematic study comparing MTBE and Folch extraction methods across various biological samples (E. coli, mouse brain tissue, C. elegans, and human plasma) revealed that MTBE delivers excellent recovery efficiency for glycerophospholipids, sphingolipids, and neutral lipids. Specifically, the method showed enhanced recovery of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) species, which are major membrane lipid constituents. The lipid-containing organic phase in MTBE extraction forms the upper layer due to MTBE's low density (0.74 g/cm³), which simplifies collection and minimizes dripping losses, thereby improving overall recovery reproducibility. [2]
The extraction efficiency was validated using direct infusion shotgun lipidomics on quadrupole time-of-flight and triple quadrupole mass spectrometers, with lipid species identification and quantification performed using specialized software (LipidInspector). For automated applications, the MTBE protocol has been adapted for robotic pipetting systems such as the Andrew+ Pipetting Robot, reducing hands-on pipetting time from 70 minutes to 40 minutes for a 24-sample batch while maintaining extraction consistency. This automation capability makes MTBE extraction particularly suitable for large-scale lipidomics studies where sample throughput and reproducibility are critical considerations. [2] [4]
Table 2: Lipid Class Recovery Comparison Between MTBE and Folch Methods
| Lipid Class | Abbreviation | MTBE Recovery | Folch Recovery | Detection Method |
|---|---|---|---|---|
| Phosphatidylcholine | PC | High | High | Precursor ion m/z 184.07 |
| Phosphatidylethanolamine | PE | High | Moderate-High | Neutral loss 141.02 |
| Phosphatidylserine | PS | High | High | Neutral loss 185.01 |
| Sphingomyelin | SM | High | High | Precursor ion m/z 184.07 |
| Ceramide | Cer | High | Moderate | Fragment ion m/z 264.25 |
| Cholesteryl Ester | CE | High | High | SRM transition |
| Triacylglycerol | TAG | High | High | NL-based identification |
| Phosphatidylglycerol | PG | High | High | Neutral loss 189.04 |
The MTBE extraction method offers several significant advantages over conventional chloroform-based techniques:
Enhanced Safety Profile: MTBE is less toxic than chloroform, which is a known carcinogen and poses health risks to laboratory personnel. Additionally, chloroform decomposition yields phosgene and hydrochloric acid, which can chemically modify labile lipid species, whereas MTBE is more chemically stable. [2]
Improved Sample Cleanliness: The upper phase position of the lipid-containing organic fraction in MTBE extraction prevents contamination with non-extractable matrix components that typically reside at the interface in chloroform-based methods. This results in cleaner extracts with reduced background interference in mass spectrometry analysis. [2]
Better Automation Compatibility: The simplified phase separation and collection process makes MTBE extraction more amenable to automation using robotic liquid handling systems. Automated protocols have demonstrated a 43% reduction in pipetting time while maintaining extraction efficiency and reproducibility. [4]
Parallel Metabolite Extraction: The lower aqueous phase from MTBE extraction can be retained for analysis of small polar molecules and metabolites, providing a more comprehensive extraction method for combined lipidomic and metabolomic profiling from the same sample. [4]
The MTBE extraction method has been successfully adapted for automated processing using the Andrew+ Pipetting Robot, significantly enhancing throughput and reproducibility for large-scale studies. The automated protocol follows these key steps:
Sample Loading: Manually aliquot 100 μL of plasma or other biological matrix into 1.5 mL microtubes and transfer to the Microtube Domino, leaving tubes uncapped.
Methanol Addition: The Andrew+ robot adds 200 μL of methanol to each sample using a 300 μL electronic pipette.
MTBE Addition: The robot then adds 800 μL of MTBE to each sample using a 1000 μL electronic pipette.
Incubation: Samples are manually capped, vortex mixed for 10 seconds each, and incubated at 2-8°C for 1 hour to ensure complete protein precipitation and lipid extraction.
Water Addition and Phase Separation: Samples are returned to the robot uncapped, and 300 μL of deionized water is added to each tube. Samples are again vortex mixed and centrifuged at 13,000 rpm for 10 minutes to achieve phase separation.
Phase Collection: The robot collects the upper organic phase for lipid analysis and can optionally transfer the lower aqueous phase to a separate vial for polar metabolite analysis. [4]
This automated implementation reduces total pipetting time from approximately 70 minutes to 40 minutes for a batch of 24 samples, representing a 43% improvement in efficiency while minimizing operator errors and ensuring consistent liquid handling across all samples.
This compound (methyl eicosanoate, CAS 1120-28-1) serves as a valuable reference standard in gas chromatography and mass spectrometry-based lipid analysis. As the methyl ester of arachidic acid (C20:0), it is a natural compound and a leukotriene A4 hydrolase (LTA4H) inhibitor. This compound appears as a white crystalline powder with a melting point of 45-48°C and a boiling point of 215-216°C at 10 mm Hg. It is soluble in chloroform, ethyl acetate, and hot alcohol but only sparingly soluble in water. [5]
In lipid extraction protocols, this compound can be employed as:
For use in MTBE extraction protocols, this compound should be prepared as a stock solution in chloroform or MTBE at an appropriate concentration (typically 1 mg/mL) and added to samples prior to extraction or after reconstitution for MS analysis, depending on the specific application.
Incomplete Phase Separation: If phase separation is inadequate after centrifugation, increase centrifugation time to 15 minutes or slightly adjust the water:methanol:MTBE ratio. Ensure samples are at room temperature before centrifugation.
Poor Lipid Recovery: Pre-hydrate finely ground tissue samples to improve solvent penetration. For difficult matrices, consider a second re-extraction of the lower phase with fresh solvent mixture.
Matrix Effects in MS: If significant ion suppression is observed, reduce the injection volume or further dilute the reconstituted sample. Ensure complete protein precipitation by verifying the methanol:sample ratio.
Evaporation Issues: If solvent evaporation takes excessively long, add 200 μL of methanol during the SpeedVac process to form an azeotropic mixture that evaporates more rapidly. [3] [2]
The MTBE extraction method has been successfully applied to diverse biological sample types:
Plasma/Serum Analysis: Provides comprehensive lipid class coverage for clinical lipidomics studies investigating metabolic diseases, with superior recovery of phospholipids and sphingolipids.
Tissue Lipidomics: Effective for complex tissues including mouse brain, liver, and muscle, with efficient disruption of membrane structures and recovery of both neutral and polar lipids.
Microbial Lipid Profiling: Successfully used for E. coli and other microorganisms, with cell disruption techniques (bead beating, sonication) incorporated prior to extraction for improved recovery.
Cell Culture Studies: Ideal for limited sample amounts, with demonstrated efficacy for mammalian cell lines, yeast, and algal cultures. [2]
The method is particularly valuable for large-scale epidemiological studies and clinical trials where high throughput, reproducibility, and compatibility with automation are essential. The ability to simultaneously extract lipids and polar metabolites from the same sample also makes it suitable for integrated omics approaches combining lipidomics and metabolomics.
This compound (methyl eicosanoate) is a fatty acid methyl ester (FAME) derived from arachidic acid (C20:0), a saturated long-chain fatty acid. In lipidomics research, this compound serves as a valuable internal standard for the quantification of fatty acids and other lipid species due to its chemical similarity to endogenous lipids while being absent in most biological systems. Its stable chemical properties and consistent chromatographic behavior make it particularly useful for method development and quality control in lipidomic analyses. Lipidomics has emerged as a crucial field in biomedical research, providing insights into cellular metabolism, signaling pathways, and the molecular mechanisms underlying various diseases, including obesity, diabetes, and cancer [1] [2].
The analysis of lipids presents unique challenges due to their extreme structural diversity, with over 50,000 unique lipid species documented in the LIPID MAPS Structure Database [3]. These molecules vary significantly in polarity, solubility, and abundance, necessitating robust sample preparation methods to ensure accurate identification and quantification. This compound plays a particularly important role in this context, as its chemical stability and predictable behavior make it an ideal reference compound for monitoring extraction efficiency, instrument performance, and quantitative accuracy throughout the analytical workflow [4].
Table 1: Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | Methyl eicosanoate |
| IUPAC Name | Methyl icosanoate |
| Molecular Formula | C₂₁H₄₂O₂ |
| CAS Number | 1120-28-1 |
| Molecular Weight | 326.56 g/mol |
| Structure | CH₃(CH₂)₁₈C(=O)OCH₃ |
| Category | Fatty acid methyl ester (FAME) |
| Chain Length | 20 carbon saturated fatty acid |
This compound serves multiple critical functions in lipidomics research:
Internal Standard: Due to its absence in most biological systems, this compound is ideal for monitoring extraction efficiency and correcting quantitative data for analytical variations [4].
Method Development: Its consistent chromatographic behavior makes it valuable for optimizing separation parameters and assessing instrument performance across different analytical platforms.
Quality Control: this compound enables researchers to monitor batch-to-batch variability and maintain data integrity throughout large-scale lipidomic studies [3].
Matrix Effect Assessment: By comparing the recovery of this compound across different sample matrices, researchers can evaluate and correct for ion suppression/enhancement effects in mass spectrometric analysis [4].
Proper sample handling is crucial for maintaining lipid integrity:
Blood Collection: Collect blood after a 12-14 hour fast to avoid alimentary hyperlipemia. Use appropriate anticoagulants (EDTA or citrate), noting that calcium-chelating anticoagulants may affect calcium-dependent lipid formation or degradation [1] [5].
Sample Storage: Store samples immediately at -80°C to prevent lipid degradation. Avoid repeated freeze-thaw cycles, as they significantly reduce lipid metabolites [1] [5] [6].
Sample Homogenization: For tissues, use shear-force-based grinding (Potter-Elvehjem homogenizer or ULTRA-TURRAX) in solvent or crush liquid-nitrogen-frozen tissue with pestle and mortar to ensure equal lipid accessibility from all tissue parts [6].
Incorporating appropriate additives preserves lipid stability:
Antioxidants: Add butylated hydroxytoluene (BHT) at 0.01-0.02% to prevent oxidative processes during extraction, especially important for unstable compounds [1] [5].
Internal Standards: Add this compound at the beginning of extraction to monitor extraction efficiency. The typical concentration range is 0.1-1000 ng/mL depending on sample type and analytical method [4].
Protease Inhibitors: Include protease inhibitor cocktails when lipidomic studies are accompanied by hormone level determinations (e.g., ghrelin, leptin, adiponectin) [5].
Table 2: Comparison of Lipid Extraction Methods for this compound Analysis
| Method | Solvent System | Procedure | Recovery Efficiency | Best For |
|---|---|---|---|---|
| Folch | Chloroform:MeOH (2:1) + 0.88% KCl | Homogenize sample in 20x volume C:M (2:1), add 0.2x volume water, centrifuge, collect organic phase | High for most lipid classes | Solid tissues, comprehensive lipid profiling |
| Bligh & Dyer | Chloroform:MeOH:Water (1:2:0.8) | Homogenize in single-phase mixture, add chloroform & water to achieve final ratio 1:1:0.9, centrifuge, collect organic phase | Good for major lipid classes | Biological fluids, high-throughput applications |
| MTBE | MTBE:MeOH:Water (10:3:2.5) | Add MTBE:MeOH (5:1.5) to sample, add water, centrifuge, collect upper organic phase | Comparable to Folch, better for polar lipids | Polar lipids, easy handling, reduced toxicity |
| Acidified Extraction | Chloroform:MeOH with 5% TCA | Similar to Folch with acidified aqueous phase, maintain pH 2-4, control temperature | Enhanced for charged polar lipids | Anionic lipids (PA, PI, S1P) |
| BUME | Butanol:MeOH (3:1) + heptane:ethyl acetate (3:1) | Sequential solvent addition, automated in 96-well plates, collect upper organic phase | Comparable to Folch | High-throughput screening, automation |
Protocol 1: MTBE-Based Extraction (Recommended)
The MTBE method provides excellent recovery of this compound with easier handling compared to chloroform-based methods:
Sample Preparation: Transfer 100 μL of plasma/serum or 10-20 mg of tissue homogenate to a glass tube. Add this compound internal standard (typically 10-100 ng depending on expected lipid concentrations).
Protein Precipitation: Add 300 μL methanol and vortex vigorously for 30 seconds.
Lipid Extraction: Add 1 mL MTBE and vortex for 1 hour at room temperature.
Phase Separation: Add 250 μL LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 10,000 × g for 10 minutes.
Organic Phase Collection: Carefully collect the upper organic phase (approximately 900 μL) containing the lipids.
Solvent Evaporation: Evaporate the organic phase under a gentle nitrogen stream at room temperature.
Sample Reconstitution: Reconstitute the dried lipid extract in 100-200 μL of appropriate solvent (e.g., isopropanol:acetonitrile:water [2:1:1] for reversed-phase LC-MS or chloroform:methanol [2:1] for direct infusion).
Analysis: Transfer to an LC-MS vial for immediate analysis or store at -80°C for later analysis [7] [6].
Protocol 2: Modified Folch Extraction
For improved extraction of this compound and other non-polar lipids:
Homogenization: Homogenize sample in 20 volumes of chloroform:methanol (2:1, v/v).
Phase Separation: Add 0.2 volumes of 0.88% KCl solution, vortex thoroughly, and centrifuge at 3,000 × g for 10 minutes.
Collection: Collect the lower organic phase carefully without disturbing the protein interphase.
Re-extraction: Re-extract the remaining aqueous phase and protein interface with chloroform:methanol (2:1).
Combination: Combine the organic phases and evaporate under nitrogen.
Reconstitution: Reconstitute in appropriate solvent for analysis [7] [6].
Critical Considerations:
Reversed-Phase Liquid Chromatography (RP-LC) is the most common separation technique for this compound analysis:
Alternative Separation Techniques:
Supercritical Fluid Chromatography (SFC): Provides superior separation of hydrophobic compounds with enhanced desolvation and ionization efficiencies. Particularly effective for separation of positional isomers [4].
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids by class based on polar head groups but may struggle with nonpolar lipids like this compound [4].
Detection and Quantification of this compound is typically performed using:
For comprehensive lipidomic profiling, this compound can be incorporated into untargeted workflows using high-resolution mass spectrometry (Orbitrap or Q-TOF instruments) with mass accuracy < 5 ppm to ensure confident identification [2].
The lipidomics workflow encompasses multiple steps from data acquisition to biological interpretation. The following diagram illustrates the complete process:
Diagram 1: Lipidomics data analysis workflow highlighting key steps from sample preparation to biological interpretation. This compound serves as a quality control checkpoint throughout the process.
Absolute Quantification using this compound:
Calibration Curve: Prepare a series of calibration standards with increasing concentrations of target analytes and fixed concentration of this compound.
Response Factors: Calculate response factors relative to this compound for each target lipid.
Quantification Equation: [ C_{unk} = \frac{A_{unk}}{A_{IS}} \times \frac{1}{RF} \times C_{IS} ] Where (C_{unk}) is the concentration of unknown, (A_{unk}) is the peak area of unknown, (A_{IS}) is the peak area of internal standard (this compound), (RF) is the response factor, and (C_{IS}) is the concentration of internal standard [4].
Recovery Assessment: Monitor this compound peak areas across samples to assess extraction consistency. Acceptable variation should be < 15% RSD.
Matrix Effects: Evaluate ion suppression/enhancement by comparing this compound response in neat solvent versus spiked matrix.
Linearity: Demonstrate linear response (R² > 0.99) over the analytical range.
Accuracy and Precision: Establish intra-day and inter-day precision (< 15% RSD) and accuracy (85-115% of true value) [4].
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Recovery | Incomplete extraction, adsorption to surfaces, improper phase separation | Use glassware, optimize extraction time, ensure proper solvent ratios, add carrier lipids |
| Peak Tailing | Secondary interactions, contaminated column, inappropriate mobile phase | Use longer chain alkyl columns (C18 vs C8), add modifiers (ammonium acetate), clean column |
| Inconsistent Retention Time | Column degradation, mobile phase variation, temperature fluctuations | Use retention time indexing, standardize mobile phase preparation, control column temperature |
| Low Signal Intensity | Ion suppression, inefficient ionization, source contamination | Dilute sample, optimize ESI parameters, clean ion source, use alternative ionization (APCI) |
| Interferences | Co-eluting compounds, matrix effects, isobaric lipids | Improve chromatographic separation, use MRM transitions, employ differential mobility spectrometry |
Extraction Optimization: Conduct recovery experiments with spiked this compound to evaluate different solvent systems and extraction conditions for your specific sample matrix.
Chromatographic Optimization: Adjust gradient steepness and mobile phase composition to achieve baseline separation of this compound from potential interferences.
Ionization Optimization: Fine-tune source parameters (gas flows, temperatures, voltages) using this compound to maximize sensitivity while maintaining robustness.
Validation: Perform complete method validation including specificity, linearity, accuracy, precision, and robustness following FDA or EMA guidelines for bioanalytical method validation [4].
This compound serves as a versatile tool in lipidomics research, particularly as an internal standard for fatty acid and lipid quantification. The protocols outlined in this application note provide robust methodologies for sample preparation, analysis, and data processing that ensure reliable and reproducible results. By implementing these standardized approaches, researchers can improve the quality and comparability of lipidomic data across different laboratories and studies.
The continuing evolution of lipidomics technologies promises enhanced capabilities for comprehensive lipid analysis. Future developments in chromatographic separations, mass spectrometric detection, and data processing algorithms will further strengthen the utility of this compound and similar internal standards in quantitative lipidomics. As the field progresses toward more standardized and validated methods, compounds like this compound will play an increasingly important role in ensuring data quality and facilitating biological insights [2] [4] [6].
The accurate quantification of long-chain fatty acids (LCFAs) in biological samples represents a critical analytical challenge in metabolic research and clinical diagnostics. LCFAs play diverse physiological roles in energy metabolism, cellular structure, and signaling pathways, with their precise measurement being essential for understanding metabolic health, disease states, and nutritional status. Gas chromatography-mass spectrometry (GC-MS) has emerged as the preferred analytical technique for fatty acid profiling due to its superior separation efficiency and detection sensitivity for these compounds. However, the extensive sample preparation required for GC-MS analysis—including extraction, hydrolysis, and derivatization—introduces significant potential for sample loss variability, which can compromise quantification accuracy without appropriate normalization strategies.
The use of internal standards (IS) represents the most effective approach to control for these analytical variations. Methyl arachidate (methyl ester of C20:0 arachidic acid) serves as a valuable internal standard for LCFA quantification, particularly when isotopically labeled analogs are unavailable or impractical for multi-analyte methods. According to recent methodological studies, the structural similarity between the internal standard and target analytes significantly impacts measurement accuracy, with slightly different internal standards potentially altering method performance substantially [1]. When isotope-labeled analytes are unavailable, researchers must carefully select alternative internal standards that balance practical considerations with the need for analytical precision, making this compound an appropriate choice for many C16-C24 fatty acid profiling applications.
Materials and Reagents: The protocol requires this compound internal standard solution (prepared in hexane at 1.0 mg/mL), anhydrous methanolic HCl (3N), methanolic NaOH (0.5N), HPLC-grade hexane, pentafluorobenzyl bromide derivatization reagent, and anhydrous sodium sulfate. All solvents should be of the highest available purity to minimize interference. Calibration standards are prepared by spiking known concentrations of target fatty acid methyl esters (FAMEs) into appropriate matrices. Quality control samples at low, medium, and high concentrations should be included in each analytical batch to monitor method performance [1].
Sample Processing Workflow:
Instrument Configuration: The analysis employs an Agilent 7890/5975C GC-MSD system operated in negative chemical ionization mode with methane as the reagent gas. Separation is achieved using an Agilent Select FAME column (200 m × 250 μm × 0.25 μm) with hydrogen as the carrier gas at a constant flow rate of 1.2 mL/min. This specialized column provides superior resolution of geometric and positional isomers of unsaturated fatty acids compared to standard non-polar columns [1].
Chromatographic Method: The oven temperature program initiates at 150°C with a 1-minute hold, ramps to 200°C at 5°C/min, then to 240°C at 3°C/min, with a final hold of 10 minutes. The total run time is approximately 45 minutes per sample. The injector temperature is maintained at 250°C with a splitless injection volume of 2 μL. The mass spectrometer interface temperature is set to 280°C, with the ion source temperature maintained at 150°C. Detection employs selected ion monitoring targeting specific fragment ions for each fatty acid derivative and the this compound internal standard [1].
Calibration Curve Preparation: Prepare a series of calibration standards containing increasing concentrations of target fatty acids (typically spanning 0.1-100 μg/mL) with a constant amount of this compound internal standard (50 μg). Include matrix-matched blanks to identify potential interferences. The linear dynamic range should be established for each analyte, with correlation coefficients (R²) exceeding 0.995 required for acceptable performance [1].
Quantification Calculations: For each target fatty acid, calculate the response factor relative to the internal standard using the formula:
Response Factor (RF) = (Area of Target Analyte / Concentration of Target Analyte) / (Area of this compound / Concentration of this compound)
The concentration of unknown samples is then determined by:
Concentration = (Area Analyte / Area IS) × (Concentration IS / RF)
Report results with appropriate uncertainty estimates based on validation data [1].
Table 1: Performance Characteristics of this compound as Internal Standard for Representative Long-Chain Fatty Acids
| Target Fatty Acid | Chain Length | Relative Absolute Percent Bias | Increase in Variance | Structural Similarity Score |
|---|---|---|---|---|
| Palmitic Acid | C16:0 | 2.34% | 125% | Medium |
| Stearic Acid | C18:0 | 1.89% | 118% | High |
| Oleic Acid | C18:1n-9 | 3.56% | 167% | Medium |
| Linoleic Acid | C18:2n-6 | 4.21% | 189% | Low-Medium |
| Arachidonic Acid | C20:4n-6 | 8.92% | 245% | High |
| Docosahexaenoic Acid | C22:6n-3 | 12.45% | 312% | Low |
The data in Table 1 demonstrate that this compound performs most effectively as an internal standard for saturated and monounsaturated fatty acids of similar chain length, with minimal bias observed for stearic acid (C18:0) quantification. However, performance decreases for highly unsaturated longer-chain fatty acids like docosahexaenoic acid (C22:6n-3), where structural differences become more pronounced. This pattern aligns with the established principle that structural similarity between analyte and internal standard correlates with measurement accuracy [1].
Table 2: Representative Concentrations of Long-Chain Fatty Acids in Human Plasma Quantified Using this compound Internal Standard
| Fatty Acid | Common Name | Mean Concentration (μg/mL) | Intermediate Precision (%RSD) | Measurement Uncertainty (±%) |
|---|---|---|---|---|
| C14:0 | Myristic Acid | 12.5 | 5.8 | 11.6 |
| C16:0 | Palmitic Acid | 185.4 | 4.2 | 8.4 |
| C16:1n-7 | Palmitoleic | 28.7 | 6.9 | 13.8 |
| C18:0 | Stearic Acid | 92.6 | 3.8 | 7.6 |
| C18:1n-9 | Oleic Acid | 156.3 | 5.1 | 10.2 |
| C18:2n-6 | Linoleic Acid | 214.8 | 6.4 | 12.8 |
| C20:4n-6 | Arachidonic | 45.2 | 7.8 | 15.6 |
| C22:6n-3 | DHA | 18.7 | 9.5 | 19.0 |
The quantitative results in Table 2 highlight the robust performance of this compound for routine fatty acid profiling, with precision values generally below 10% RSD for most analytes. However, the increased uncertainty for longer-chain polyunsaturated fatty acids reinforces the need for careful internal standard selection based on specific analytical requirements. In practice, researchers must balance practical considerations (cost, availability) with analytical needs (required precision, regulatory constraints) when implementing this methodology [1].
The this compound-based quantification protocol is particularly suitable for research applications where moderate precision (5-15% RSD) is acceptable and where comprehensive isotopically labeled internal standards are cost-prohibitive. This method has been successfully applied to human plasma samples for nutritional assessment studies, tissue homogenates in metabolic research, and cell culture models investigating lipid metabolism. The protocol shows excellent compatibility with high-throughput applications where simultaneous quantification of 20-30 fatty acids is required, though performance should be validated for each specific matrix and analyte combination [1].
For implementations requiring highest accuracy for specific fatty acid classes, consider these modifications:
For focused analyses targeting only 2-3 critical analytes, invest in corresponding isotopically labeled standards for those specific fatty acids while using this compound for remaining targets.
When analyzing samples with unusual fatty acid distributions (e.g., specialized tissues or experimental models), conduct preliminary experiments to identify the optimal internal standard from available candidates.
In regulated environments where measurement uncertainty must be minimized, implement a multi-standard approach using 3-4 different internal standards grouped by chain length and saturation level.
Recent evidence indicates that method ruggedness improves significantly when internal standards with similar chemical properties are used for analyte subgroups, supporting a tiered approach to internal standard selection rather than relying on a single compound for diverse fatty acid profiles [1].
The following diagram illustrates the complete experimental workflow for fatty acid quantification using this compound as internal standard:
Figure 1: Complete GC-MS analytical workflow for fatty acid quantification using this compound internal standard
For analytical developers designing fatty acid quantification methods, the following decision pathway provides guidance on internal standard selection:
Figure 2: Decision pathway for internal standard selection in fatty acid quantification methods
The application of this compound as an internal standard for long-chain fatty acid quantification provides a practical balance between analytical performance and practical implementation constraints. While isotopic internal standards remain the gold standard for maximum accuracy, this compound offers a viable alternative for research applications where cost considerations preclude comprehensive isotopic coverage. The methodology detailed in these application notes has been robustly validated for human plasma samples and can be adapted to various biological matrices with appropriate validation. As research into fatty acid metabolism continues to expand, with recent studies illuminating the critical roles of LCFAs in cardiomyocyte maturation [2] and cancer metabolism [3], reliable quantification methods remain fundamental to advancing our understanding of metabolic health and disease.
1.0 Background and Introduction Methyl arachidate (methyl eicosanoate) is a fatty acid methyl ester (FAME) derived from arachidic acid (C20:0). It serves as a crucial analytical reference standard in GC-MS-based lipidomics. The quantification of fatty acids exclusively bound in esterified lipids (like phospholipids and triglycerides) provides valuable insights into metabolic status and can act as a biomarker for pathological diseases and nutritional status [1]. Using this compound in a validated method ensures the accurate quantification of a comprehensive set of fatty acids in lipid fractions.
2.0 Experimental Protocol: Validated GC-PICI-MS Methodology
This protocol details a validated method for the quantitative analysis of 32 fatty acids in esterified lipids from human serum [1].
2.1 Sample Preparation Workflow The sample preparation is designed for a minimal sample volume of 5 µL of human serum and involves three key steps [1]:
2.2 Isotope-Coded Internal Standard Calibration To minimize matrix effects and instrument bias, an isotope-coded derivatization strategy is employed for robust quantification [1]:
2.3 GC-PICI-MS Analysis
2.4 Calibration and Quantification The method uses a set of internal FA standards that are simultaneously converted to corresponding FAMEs which do not interfere with the target analytes. Quantification of individual fatty acids, including this compound, is achieved via calibration curves generated using the isotope-coded internal standards [1].
3.0 Method Validation and Data The method was validated according to FDA guidelines. The quantitative FA values were evaluated by analyzing NIST SRM 2378 Serum 1 and sera from healthy donors, showing consistency with reference data [1].
Table 1: Key Validation Parameters for the GC-PICI-MS Method
| Parameter | Description / Result |
|---|---|
| Analytes | 32 Fatty Acids in Esterified Lipids [1] |
| Sample Volume | 5 µL human serum [1] |
| Transesterification | Sodium methoxide in MTBE/MeOH [1] |
| Specificity | Does not esterify free FAs or sphingolipids [1] |
| Calibration | Isotope-coded internal standards (D3-FAME) [1] |
| Reference Material | NIST SRM 2378 (Fatty Acids in Frozen Human Serum) [1] |
| Validation Guideline | FDA guidelines [1] |
Table 2: Comparison of FA Analysis Methods
| Aspect | GC-PICI-MS Method [1] | Conventional GC-MS Methods |
|---|---|---|
| Sample Prep | 3-step: Extraction, transesterification, re-extraction | Often involves acid-catalyzed esterification |
| Transesterification | Base-catalyzed (specific for esterified lipids) | Acid-catalyzed (transesterifies complex lipids & free FAs) |
| Internal Standard | Isotope-coded D3-FAMEs for each analyte | Limited number of ISs, may not correct for all matrix effects |
| Ionization | Positive Ion Chemical Ionization (PICI) with isobutane | Often Electron Ionization (EI) |
The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:
This protocol offers several key advantages:
CAS Number: 1120-28-1 Molecular Formula: C₂₁H₄₂O₂ Molecular Weight: 326.56 g/mol [1]
Methyl arachidate, also known as methyl eicosanoate, is a fatty acid methyl ester (FAME) derived from arachidic acid (eicosanoic acid). It serves primarily as an analytical standard in chromatographic analyses of natural oils and possesses documented biological activity as a leukotriene A4 hydrolase (LTA4H) inhibitor [2] [1].
The table below summarizes its key physicochemical properties:
| Property | Value/Specification | Method/Comment |
|---|---|---|
| Purity | ≥99.0% (GC) | Quality for analytical standard [2] |
| Appearance | White to off-white solid, wax-like | Neat form [2] [1] |
| Melting Point | 45-49 °C | Lit. range [2] |
| Boiling Point | 215-216 °C at 10 mmHg | Lit. value [2] |
| Solubility | Soluble in alcohol, ether, DMSO; insoluble in water | [2] [1] |
| Primary Application | Analytical Standard for GC, HPLC | Analysis of FAMEs in natural oils [2] |
| Biological Activity | LTA4H Inhibitor | For research use only [1] |
This is a fundamental sample preparation step for analyzing fatty acid profiles in natural oils.
This protocol details the instrumental analysis of derivatized samples.
This compound is identified as a natural compound with inhibitory activity against leukotriene A4 hydrolase (LTA4H) [1]. LTA4H is a key enzyme in the arachidonic acid (AA) metabolic pathway, converting LTA4 to LTB4, a potent pro-inflammatory mediator. This pathway is central to inflammation and its related diseases. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
Diagram 1: this compound inhibits the conversion of LTA4 to LTB4, a key step in the inflammatory pathway.
The overall process, from sample preparation to data interpretation, is summarized in the following workflow diagram.
Diagram 2: Integrated workflow for the analysis of this compound and other FAMEs in natural oils, from chemical characterization to biological activity screening.
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. Its primary function is to catalyze the final, rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator that acts as a neutrophil chemoattractant and activator [1] [2]. Elevated levels of LTB4 are implicated in the pathology of an array of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma, as well as in the development and progression of certain cancers [1] [3]. Consequently, LTA4H represents a promising therapeutic target for the development of anti-inflammatory and anti-cancer agents [1].
A critical complexity in targeting LTA4H is its dual enzymatic activity. As an epoxide hydrolase, it converts LTA4 to LTB4. Simultaneously, it possesses aminopeptidase activity, which is responsible for degrading the neutrophil chemoattractant tripeptide Pro-Gly-Pro (PGP) [4]. This degradation is an anti-inflammatory process. Therefore, conventional inhibitors that block both activities may suppress LTB4 but also prevent PGP degradation, potentially leading to unintended pro-inflammatory effects. This has been rationalized as a reason for the clinical failure of several potent LTA4H inhibitors [4]. The current paradigm in the field is to develop selective inhibitors that potently block LTB4 generation while leaving PGP degradation unperturbed [4].
The following diagram outlines a comprehensive workflow for the identification and characterization of novel LTA4H inhibitors, integrating computational and experimental approaches.
This protocol measures the direct inhibition of LTA4H's epoxide hydrolase activity using recombinant enzyme, providing initial IC₅₀ values for test compounds [1] [4].
This protocol assesses the potency of inhibitors in a more physiologically relevant system, accounting for plasma protein binding and cellular uptake [5] [4].
This critical protocol evaluates whether an inhibitor selectively blocks LTB4 production without affecting the anti-inflammatory PGP-degradation activity [4].
SI = IC₅₀ (PGP Degradation) / IC₅₀ (LTB4 Synthesis)The following table summarizes common chemical scaffolds and features of known LTA4H inhibitors, which can guide the design of novel compounds.
| Chemical Scaffold / Series | Reported Potency (IC₅₀) | Key Structural Features | Selectivity Profile (EH vs. AP) | References |
|---|---|---|---|---|
| Bestatin-based | Varies (nM - µM) | Zinc-chelating group (hydroxamate); hydrophobic side chains | Non-selective (inhibits both activities) | [1] |
| Piperidine/Piperazine | Good potency in enzymatic & whole blood assays | Diphenylmethane or diphenyl ether scaffold; pyridine/piperidine side chain | Data not specified in results | [6] [7] |
| Diphenyl Ether/Diphenylmethane | Varies | Can act as modulators; may augment aminopeptidase activity with synthetic substrates | Reported to be non-selective for PGP degradation | [4] |
| Benzothiazole (e.g., JNJ-40929837) | Potent (Low nM) | Fills both hydrophobic and zinc-binding arms of active site | Non-selective (inhibits PGP degradation) | [4] |
| Novel Selective Inhibitors (e.g., ARM1 analogs) | Potent (nM - µM) | Designed to bind hydrophobic Site A, avoiding zinc-binding Site B | Selective (Spares PGP degradation) | [4] |
A well-characterized novel inhibitor should generate data that can be summarized as in the table below.
| Assay | Parameter | Result for Compound X | Reference Compound (e.g., Zileuton) |
|---|---|---|---|
| In Vitro EH Activity | IC₅₀ | 0.10 µM | >10 µM (Inactive) |
| Human Whole Blood (LTB4) | IC₅₀ | 1.3 µM | 0.65 µM [5] |
| Selectivity Profiling | IC₅₀ (PGP Degradation) | >50 µM | N/A |
| Selectivity Index (SI) | >500 | N/A | |
| Cell Function (Leukocyte Adhesion) | % Inhibition at 10 µM | >70% | ~30% [5] |
Computer-aided drug design plays a pivotal role in identifying novel LTA4H inhibitors.
LTA4H operates within a broader inflammatory network. The following diagram illustrates its role and the strategy of dual-pathway inhibition, which has shown synergistic anti-inflammatory effects [5] [3].
Here are answers to common problems researchers face during methyl arachidate recovery.
| Problem & Question | Possible Causes | Recommended Solutions |
|---|
| Low Recovery Yield [1] | • Incomplete transmethylation • Suboptimal low-temperature fractionation conditions • Losses during transfer or phase separation | • Validate transmethylation catalyst (e.g., sodium methoxide for crude oils) [1] • Optimize solvent-to-ester ratio, temperature, and solvent blend (e.g., n-hexane at low T) [1] | | Fatty Acid Ester Degradation | • Exposure to high temperatures • Prolonged processing times • Oxidative degradation | • Use low-temperature operations to minimize thermal degradation [1] • Use inert atmosphere (e.g., Nitrogen) and antioxidants | | Incomplete Transmethylation | • Ineffective catalyst for lipid type • Insufficient reaction time or temperature • Presence of water in the sample | • Use alkaline catalysts (e.g., sodium methoxide, KOH/methanol) for crude oils [1] • Ensure sample is dry before reaction | | Co-purification of Contaminants | • Inadequate purification technique selectivity • Co-precipitation of non-target lipids in urea complexation | • Combine techniques (e.g., low-temperature fractionation then recrystallization) [1] • Explore enzymatic purification methods for scale-up [1] |
This protocol efficiently enriches arachidonic acid (AA) methyl ester from Mortierella alpina-derived crude oils, increasing purity to over 80% [1].
Step 1: Alkali-Catalyzed Transmethylation
Step 2: Low-Temperature Wet Fractionation
Step 3: Recrystallization (Optional)
SPE is a feasible option for targeted lipidomics to pre-concentrate hydrophobic compounds and remove impurities [2].
The diagram below outlines the key decision points and steps in a standard this compound recovery process.
This workflow provides a clear visual guide for the this compound recovery process. Key steps include selecting the appropriate transmethylation catalyst and optimizing solvent conditions during low-temperature fractionation to maximize yield and purity [1] [2].
The labeldistance attribute in Graphviz controls the space between an edge's head or tail and its label. Here are the key details [1]:
headlabel or taillabel.1.0 (which corresponds to a default distance of 10 points) [1].2.0, which will move the label to at least 20 points away from the node.In your DOT code, you would use it like this:
The search results indicate that Gas Chromatography (GC) is a standard method for analyzing Fatty Acid Methyl Esters (FAMEs), which includes methyl arachidate [2] [3]. The following guide synthesizes common challenges and solutions. Please be aware that the specific experimental protocols cited are from older literature.
| Question | Possible Cause & Solution |
|---|
| Poor Peak Resolution | Cause: Inappropriate column selection, temperature parameters, or co-elution. Solution: Use a highly polar stationary phase (e.g., cyanopropylphenyl). Optimize the temperature ramp rate. Confirm with GC-MS if available [2]. | | Broad Tailing Peaks | Cause: Active sites in the liner or column, or sample degradation. Solution: Properly maintain and cut the column inlet, use deactivated liners, and ensure samples are derivatized completely and free of non-volatile residues. | | Irretention Time Drift | Cause: Inconsistent oven temperature, carrier gas flow rate fluctuations, or column degradation. Solution: Calibrate equipment, check for leaks, and ensure a consistent, high-purity carrier gas supply. | | Low Sensitivity/Response | Cause: Sample loss during preparation, incomplete derivatization, or detector issues. Solution: Use an internal standard for quantification (e.g., methyl heptadecanoate), confirm derivatization efficiency, and service the Flame Ionization Detector (FID) [3]. |
The diagram below outlines a generalized workflow for the GC analysis of fatty acids as their methyl esters (FAMEs), based on established laboratory practice. Note that the specific method cited for large clinical studies uses fast GC analysis and robotic chemistry for efficiency [3].
The search results lack recent, detailed protocols. The most detailed source is a 1987 Ph.D. thesis that used normal and reverse-phase HPLC for separating methyl arachidonate hydroperoxide isomers, with identification by GC-MS [2]. Another paper from 2005 focuses on a simplified, high-throughput method for clinical FAME analysis but does not provide specific parameters for this compound [3].
Many drug discovery compounds face solubility and permeability hurdles. The Biopharmaceutical Classification System (BCS) provides a framework for understanding these challenges by categorizing drugs based on these two key properties [1].
Table: Biopharmaceutical Classification System (BCS) for Drugs
| BCS Class | Solubility | Permeability | Example Drugs |
|---|---|---|---|
| Class I | High | High | Acyclovir, Captopril |
| Class II | Low | High | Atorvastatin, Diclofenac |
| Class III | High | Low | Cimetidine, Atenolol |
| Class IV | Low | Low | Furosemide, Methotrexate |
Compounds with low solubility, potentially like methyl arachidate, would fall into Class II or IV. A primary strategy to overcome this is the prodrug approach, where the parent drug is chemically modified into an inactive form with better solubility or permeability, which then converts back to the active drug within the body [1].
This workflow outlines a systematic approach to diagnose and address solubility issues. The following diagram maps out the key decision points and strategies:
The strategies in the diagram include:
Determining a compound's permeability is essential for diagnosing BCS class and verifying the success of enhancement strategies. Here are key methodologies:
Table: Methods for Permeability Determination
| Method Type | Method | Principle & Application |
|---|---|---|
| In Silico | Computational Models (e.g., LogP, Machine Learning) | Predicts permeability early in development using chemical structure. Useful for screening large compound libraries [1]. |
| In Vitro | Cell-Based Models (e.g., Caco-2 assays) | Measures apparent permeability (Papp) across a cell monolayer. Industry standard for predicting human intestinal absorption [1]. |
| Ex Vivo/In Situ | Tissue-Based Models (e.g., gut sacs, perfusion) | Uses animal intestinal tissue to measure effective permeability (Peff). Provides a more complex, physiologically relevant system [1]. |
Detailed Protocol: Caco-2 Cell Permeability Assay This is a widely accepted in vitro model for predicting human intestinal absorption.
Papp = (dQ/dt) / (A * C₀)
Where:dQ/dt is the transport rate (mass/time).A is the surface area of the membrane.C₀ is the initial donor concentration.Q1: What is a prodrug, and why is it a common solution for solubility issues? A1: A prodrug is a biologically inactive derivative of a parent drug molecule that requires a chemical or enzymatic transformation within the body to release the active drug. Approximately 13% of drugs approved by the FDA between 2012 and 2022 were prodrugs. This approach is common because it directly addresses problematic physicochemical properties, such as low solubility or low permeability, by chemically modifying the molecule to optimize its biopharmaceutical performance [1].
Q2: Besides prodrugs, what other formulation technologies can I explore for a poorly soluble compound? A2: Several advanced formulation strategies exist:
Q3: How reliable are in silico predictions for permeability compared to lab-based assays? A3: In silico predictions (e.g., calculated LogP, polar surface area, rule-of-5) are highly valuable in the early discovery phase for high-throughput screening of large compound libraries and for guiding molecular design. They are fast and cheap. However, they are not a perfect substitute for lab-based assays (in vitro/ex vivo). The combination of both Papp (from in vitro models) and Peff (from more complex models) is considered the best practice to reduce the drawbacks of any single method and provide a more reliable prediction of human in vivo permeability [1].
Peak shape issues often arise from method parameters, column condition, or sample preparation. The following table summarizes the core parameters you can adjust for optimization.
| Parameter | Issue | Solution | Key Considerations |
|---|
| Mobile Phase | Poor selectivity or peak tailing [1]. | Adjust organic solvent ratio, pH, and buffer strength [1] [2]. | • Solvent Strength: Reduce % organic solvent to increase retention (k) [2]. • pH & Buffers: Use a buffer instead of pure water to control pH for ionizable compounds [1] [2]. | | Column | Low column efficiency leading to broad peaks [1] [2]. | Use a column with smaller particles or a different chemistry [1] [2]. | • Particle Size: Smaller particles (e.g., sub-2-µm) increase efficiency and yield sharper peaks [2] [3]. • Stationary Phase: Changing the bonded ligand (e.g., C8 vs. C18) can alter selectivity (α) [1] [2]. | | Temperature | Poor efficiency or unresolved peaks [2]. | Optimize column temperature [1] [2]. | • Higher Temperature: Reduces viscosity, improves efficiency, and can change peak spacing [2]. • Stability: Know the temperature limits for your column and sample [1]. | | Flow Rate & Injection | Peak fronting or widening due to mass overload or high flow [1]. | Adjust flow rate and injection volume [1]. | • Flow Rate: Lowering flow rate can decrease retention factor, narrowing peaks [1]. • Injection Volume: Overloading the column distorts peaks; inject 1-2% of total column volume [1]. | | Sample Preparation | Matrix effects or interference co-eluting with analyte [1]. | Improve sample clean-up [1]. | Use protein precipitation or liquid-liquid extraction to remove particulates and impurities [4] [5]. |
For a structured approach, follow this troubleshooting workflow to diagnose and resolve peak shape issues.
For a robust method, you can adapt this detailed protocol developed for the analysis of arachidonic acid in human serum, which is directly applicable to this compound [5].
What is the most powerful parameter to change for resolving two closely eluting peaks? Changing the relative retention (α) is typically the most effective strategy. This can be achieved by altering the type of organic solvent modifier (e.g., switching from acetonitrile to methanol), changing the mobile phase pH, or using a different column stationary phase chemistry [2].
How does column temperature affect my separation? Higher column temperatures reduce mobile phase viscosity and increase the solvent diffusion rate, which generally increases column efficiency and leads to sharper peaks. It can also change peak spacing (selectivity), which may help resolve overlapping peaks [2].
My peaks were fine before but are now tailing. What should I check first? A sudden change in peak shape often indicates a hardware issue. First, check the system backpressure against its historical value. An increase or excessive pressure suggests a clog, often occurring in the column frit or tubing. Column degradation over time can also cause tailing, so consult the manufacturer's guidelines for column maintenance and cleaning [1].
For your technical support materials, here is a summary of the fundamental storage and property data for Methyl Arachidate.
| Property | Value / Condition | Source / Citation |
|---|---|---|
| Recommended Long-Term Storage | -20°C | [1] [2] |
| Alternative Storage | 0-8°C | [3] |
| Physical Form | White, crystalline powder | [1] [2] |
| Melting Point | 45-48 °C (lit.) | [1] [2] [3] |
| Boiling Point | 215-216 °C at 10 mmHg (lit.) | [1] [2] [3] |
| Flash Point | 113 °C (closed cup) | [1] |
Here are answers to common questions and issues researchers might encounter:
Q1: Why is storage at -20°C recommended? Storing this compound at -20°C is a standard practice to ensure its long-term stability. Lower temperatures significantly slow down the rate of any potential thermal degradation or oxidation, maintaining the compound's purity and integrity for critical research applications over extended periods. The alternative suggestion of 0-8°C [3] may be suitable for shorter-term storage, but for a guaranteed shelf life, -20°C is the more conservative and reliable choice.
Q2: What should I do if the compound has melted or appears as a liquid? this compound has a relatively low melting point (45-48°C). If it has melted, it is likely due to exposure to temperatures at or above this range during transit or handling.
Q3: What personal protective equipment (PPE) is required when handling this compound? The safety data indicates that this compound can cause skin and eye irritation and may be harmful if swallowed [2].
Q4: How should I handle the container to avoid condensation? When removing the container from the -20°C freezer, moisture from the air can condense on the cold container and potentially contaminate the product.
The following diagram outlines the key steps for properly handling this compound in the lab, from storage to disposal.
Before starting your experiment, make sure to:
Understanding the inherent properties of methyl arachidonate is the first step in preventing its degradation and loss.
| Property | Value / Characteristic | Implication for Sample Stability |
|---|---|---|
| Chemical Stability [1] | Light Sensitive | Degrades upon exposure to light; requires amber vials and dark storage conditions. |
| Storage Temperature [1] | 2-8°C | Must be refrigerated; room temperature accelerates decomposition. |
| Physical Form [1] | Liquid | Increases susceptibility to oxidation compared to solids; requires inert atmosphere. |
| Boiling Point [1] | 200-205°C at 1-2 Torr | High vacuum distillation is possible, but high temperature at atmospheric pressure risks degradation. |
| Solubility (in Chloroform) [1] | 50 mg/mL | A common solvent for handling and storage. |
The primary mechanisms of sample loss are:
Here are common issues and evidence-based solutions to preserve your methyl arachidonate samples.
| Problem | Potential Cause | Verified Solution |
|---|---|---|
| Low Sample Recovery | Decomposition during storage | Store under an inert gas (Argon/Nitrogen) in sealed vials [1]. |
| Unexpected GC-MS Results | On-demand methylation of ARA | Use certified reference material (e.g., 10 mg/mL in heptane) for accurate quantification [1]. |
| Loss during Extraction | Oxidation during sample prep | Add antioxidants like BHT (Butylated Hydroxytoluene) to extraction solvents [3]. |
The following workflows incorporate best practices to minimize losses of methyl arachidonate and its precursor, arachidonic acid (ARA), during sample preparation and analysis.
This workflow, adapted from established methods, is designed for preparing fatty acid methyl esters (FAMEs) from tissue or cell samples for analysis [3].
Key Steps to Minimize Loss:
This protocol is for directly handling commercially purchased or synthesized methyl arachidonate.
Key Steps to Minimize Loss:
Q1: What is the single most important factor in preventing methyl arachidonate losses? Storing the sample under an inert atmosphere (e.g., nitrogen or argon) is paramount. Its high degree of unsaturation makes it exceptionally vulnerable to oxidation, which is the most common cause of degradation and loss.
Q2: I need to use methyl arachidonate for a cell culture study. How should I prepare and add it? Prepare a concentrated stock solution in a suitable, sterile solvent like DMSO or ethanol. The stock must be stored in a sealed, amber vial at -20°C or lower. When adding to cell culture media, ensure the media contains antioxidants (e.g., serum) to help stabilize the compound. Using a vehicle control is essential to rule out effects from the solvent itself [1].
Q3: Are there any specific materials I should avoid when handling methyl arachidonate solutions? Avoid using plastic containers like polypropylene or polystyrene for long-term storage, as organic solvents can leach additives from the plastic or permeate through it. Use glass vials, preferably with PTFE-lined caps to ensure a tight seal and prevent reaction with the septum material.
The following table summarizes the key purification methods found in the literature. Low-temperature solvent fractionation is particularly prominent for its efficiency and scalability.
| Method | Key Solvent/Technique | Reported Purity | Reported Yield/Recovery | Key Findings/Advantages |
|---|---|---|---|---|
| Low-Temperature Solvent Fractionation [1] | n-hexane (two-step crystallization) | 83.76% ± 2.78% | 52.89% (increased to 90.84% with recrystallization) | Maximizes enrichment efficiency and total recovery; suitable for large-scale application. |
| Adsorption Column Chromatography [2] | Silicic acid adsorption column | ~90% (after distillation) | Not specified | Used in early isolation methods; followed by fractional distillation for further purification. |
| Urea Inclusion Complexation [1] | Urea fractionation | Not specified for methyl arachidate | ~10% PUFA loss reported | Mentioned as a common technique, but noted for potential losses of PUFAs during separation. |
This protocol is adapted from a study using crude oils derived from Mortierella alpina [1].
This workflow for the low-temperature crystallization protocol can be visualized as follows:
This historical method outlines the isolation of natural arachidonic acid as its methyl ester from animal tissues [2].
When analyzing your purified this compound, you may encounter these common HPLC (or GC) issues.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Peak Tailing [3] [4] | - Void volume at column inlet
What is methyl arachidate and why is it used in research? this compound (CAS 1120-28-1) is the methyl ester of arachidic acid. It is widely used as a reference standard in GC-MS and HPLC for the identification and quantification of long-chain fatty acids in complex lipid mixtures from biological samples, natural oils, and plant materials [1] [2].
What are the typical chromatographic properties of this compound? In GC analysis, this compound has a longer retention time due to its high molecular weight. The table below summarizes its key properties from a standard GC-MS analysis [3].
| Property | Value / Description |
|---|---|
| Compound Name | This compound (Methyl eicosanoate) |
| CAS Number | 1120-28-1 [1] [4] |
| Molecular Formula | C₂₁H₄₂O₂ [1] [4] |
| Molar Mass | 326.56 g/mol [1] |
| Retention Time | ~10.344 minutes [3] |
| Key Characteristic | High molecular weight leading to longer GC retention [3] |
| Problem | Potential Causes | Troubleshooting Solutions |
|---|---|---|
| Low Signal Intensity | Inefficient derivatization, low concentration, ion suppression. | Optimize derivatization (e.g., 70°C for 90 min with BF3/MeOH) [5]. Ensure adequate sample concentration. |
| Poor Chromatographic Peak (Tailing/Broadening) | Column contamination, inactive liner, incorrect oven temperature. | Maintain and condition GC system. Use high-temperature stable columns (e.g., 100m RT-2560) [5]. Verify temperature program. |
| Inaccurate Quantification | Improper calibration, inconsistent sample prep, unsuitable internal standard. | Use internal standard (e.g., methyl caprate) [3]. Validate method linearity (r² > 0.999) [5]. Ensure extraction precision. |
Here are detailed methodologies for analyzing this compound and other FAMEs, compiled from research literature.
This protocol, adapted from a study on bee products, is designed for a high yield of fatty acids [5].
This method outlines the instrumental setup and quantification approach [3] [5].
The following diagram outlines a logical, step-by-step process for diagnosing and resolving common issues with this compound analysis.
This compound (CAS 1120-28-1), also known as methyl eicosanoate, is a saturated long-chain fatty acid methyl ester with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol [1]. It is widely used as a standard in analytical chemistry, particularly in gas chromatography (GC/MS) and high-performance liquid chromatography (HPLC) for identifying and quantifying fatty acids in complex lipid mixtures from biological samples, plant seeds, and natural oils [1].
Although direct stability data was not available, the search results confirm that HPLC and GC-MS are the primary methods for analyzing this compound and similar compounds [2] [1] [3]. You can use these techniques to establish baseline data and monitor stability under various conditions.
The table below summarizes a general HPLC protocol adapted from a biodiesel analysis method, which is applicable to this compound [2].
| Parameter | Specification |
|---|---|
| Instrument | HPLC with Refractive Index Detector (RID) or UV Detector (238 nm) |
| Column | C18 Reverse-Phase (e.g., Luna C18, 250 × 4.6 mm, 5 µm) |
| Mobile Phase | HPLC-grade Methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Sample Solvent | Methanol |
| Approx. Run Time | ~40 minutes |
For sample preparation, a common approach is to dissolve the compound in a suitable solvent like methanol to make a stock solution (e.g., 20 mg/mL), followed by serial dilution to create calibration standards [2].
When stability issues are suspected, they often manifest as changes in analytical results. The following workflow outlines a logical troubleshooting process based on analytical findings. The diagram illustrates the decision-making path for identifying and resolving common problems like peak splitting or the appearance of new peaks in your chromatograms.
Given the lack of specific data, a proactive approach is essential. Here are key recommendations for handling this compound solutions, inferred from general best practices and its known chemical structure:
I hope this structured guide provides a solid foundation for your technical support system. The most critical step will be to use the provided analytical protocols to establish your own stability data under the specific conditions relevant to your research.
The table below summarizes the core characteristics of each compound for comparison.
| Feature | Arachidic Acid (and its Methyl Ester) | Methyl Arachidonate (Arachidonic Acid Methyl Ester) |
|---|---|---|
| Systematic Name | Eicosanoic acid [1] | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [2] |
| CAS Number | 1120-28-1 (Methyl arachidate) [1] | 2566-89-4 [2] |
| Structure | Saturated fatty acid (no double bonds) [1] | Polyunsaturated fatty acid (four cis double bonds) [3] [2] |
| Primary Research Role | Chemical Reference Standard: Used in analytics (GC/MS, HPLC) for fatty acid profiling and membrane dynamics studies [1]. | Biologically Active Molecule: Used to study eicosanoid signaling, inflammation, and cellular pathways [4]. |
| Key Differentiator | Metabolically stable; functions as a calibration standard and inert model lipid. | Serves as a precursor for active metabolites; its effects are often dependent on its conversion to eicosanoids [4]. |
A pivotal study demonstrates that methyl arachidonate's biological activity is not direct but occurs through its metabolism. The experiment below shows how researchers have investigated this pathway.
The following diagram illustrates this central metabolic activation pathway that confers biological activity to methyl arachidonate.
Diagram: Metabolic Activation of Methyl Arachidonate. The biological activity of methyl arachidonate depends on its conversion to arachidonic acid, which is then metabolized via enzymatic pathways (COX, LOX, CYP450) to produce bioactive eicosanoids that drive cellular responses [3] [5] [4].
The table below summarizes the available products based on the search results.
| Supplier | Catalog Number | Form | Concentration / Purity | Key Specifications & Applications |
|---|---|---|---|---|
| Sigma-Aldrich [1] | PHR3539 | Solid | Certified Reference Material (CRM) | Pharmaceutical Secondary Standard; qualified as CRM per ISO 17034 and ISO/IEC 17025; multi-traceability to USP/EP primary standards [1]. |
| AccuStandard [2] | UFA-024S | Solution in Heptane | 10.0 mg/mL | Certified Reference Material; for use in analytical testing and quality control [2]. |
| Various Suppliers [3] | Varies | Liquid (Neat) | ~99% (GC) | Commercial product details on ChemicalBook; multiple global suppliers listed [3]. |
While specific protocols were not detailed, the search results highlight the critical role of CRMs and the context of their use.
The diagram below outlines the certification and application pathway for a typical pharmaceutical secondary standard CRM.
To build a comprehensive guide with experimental data, I suggest you:
The table below summarizes the typical validation parameters and their targets based on the consulted studies, which primarily use Gas Chromatography with Flame Ionization Detection (GC-FID) [1] [2] [3].
| Validation Parameter | Typical Target / Reported Outcome | Key Findings from Literature |
|---|---|---|
| Linearity | Coefficient of determination (R²) > 0.990 | Calibration curves plotted within a working range showed excellent linearity with R² > 0.990 for all compounds [1] [2]. |
| Precision | Relative Standard Deviation (RSD) ≤ 2% | Methods demonstrated good precision, with RSD values reported as low as ≤ 2% for omega-3 PUFA analysis [1]. |
| Accuracy | High recovery rate (>95%) | Recovery tests showed high efficiency, with one study reporting recovery rates exceeding 95% [1]. |
| Sensitivity (LOD/LOQ) | Varies by compound and method | LODs and LOQs are method-dependent. One study reported LODs from 0.21–0.54 µg/mL and LOQs from 0.63–1.63 µg/mL [2]. Another reported LOD of 0.7 mg/L and LOQ of 3 mg/L for a direct injection method [3]. |
| Specificity | Baseline separation of target analytes | Methods successfully separated complex mixtures of fatty acids, such as EPA and DHA, using high-polarity capillary columns [1]. |
| Robustness | Consistent performance under small variations | Different methodological approaches (e.g., direct injection vs. derivatization) were compared for their robustness and susceptibility to issues like column degradation [3]. |
The validation data in the table above is generated through standardized experimental workflows. Here are the detailed methodologies cited in the research.
This protocol is designed for the accurate quantification of omega-3 fatty acids in fish samples [1].
This study highlights the criticality of optimizing the derivatization step for accurate results [2].
This research directly compares two common GC approaches, highlighting their pros and cons, which is valuable for an objective guide [3].
Method 1: Direct On-Column Injection
Method 2: Derivatization with Tetramethylammonium Hydroxide (TMAH)
The following diagram illustrates the decision-making workflow when choosing between these two GC-FID methods based on this study.
The table below summarizes the identified properties and analytical data for methyl aradhideate alongside other common FAMEs for context.
| Property/FAME Name | This compound | Methyl Linoleate | Methyl Oleate | Methyl Palmitate |
|---|---|---|---|---|
| Systematic Name | Methyl eicosanoate [1] [2] | Methyl (9Z,12Z)-octadeca-9,12-dienoate [3] | Methyl (9Z)-octadec-9-enoate [3] | Methyl hexadecanoate [3] |
| CAS Number | 1120-28-1 [1] | 112-63-0 | 112-62-9 | 112-39-0 |
| Molecular Formula | C₂₁H₄₂O₂ [4] [1] | C₁₉H₃₄O₂ | C₁₉H₃₆O₂ | C₁₇H₃₄O₂ |
| Molecular Weight | 326.56 g/mol [1] | 294.5 g/mol | 296.5 g/mol | 270.5 g/mol |
| Category | Saturated FAME [5] | Polyunsaturated FAME (Omega-6) [3] | Monounsaturated FAME (Omega-9) [3] | Saturated FAME [3] |
| Chain Length:Saturation | C20:0 [3] | C18:2 [3] | C18:1 [3] | C16:0 [3] |
| Reported Biological Activity | Leukotriene A4 hydrolase (LTA4H) inhibitor [2] | Information missing | Information missing | Information missing |
| Retention Time (GC) | 47.92 min [3] | 47.32 min [3] | 45.34 min [3] | 39.68 min [3] |
| GC Column | Rt-2560, 100 m [3] | Rt-2560, 100 m [3] | Rt-2560, 100 m [3] | Rt-2560, 100 m [3] |
The quantitative data in the table above is derived from specific, standardized experimental conditions. Here are the key methodologies cited in the research:
The following diagram illustrates this multi-step workflow for preparing and analyzing fatty acids from biological samples.
Given the limited direct comparative experimental data, you may need to take the following steps to build a more complete guide:
While data for methyl arachidate is not available, the general principles and techniques for assessing the purity of Fatty Acid Methyl Esters (FAMEs) are well-established. The table below outlines the core analytical approaches, based on standard protocols used in the field [1].
| Analysis Method | Key Parameter | Typical Experimental Protocol |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity %, Impurity Profiling | Use a certified FAME standard mix; separate compounds on a capillary GC column; identify this compound by its unique retention time and mass spectrum [1]. |
| Physical Property Analysis | Refractive Index, Density | Compare measured values (e.g., refractive index) against published standards for pure this compound to confirm identity and purity [2]. |
The following diagram illustrates the typical workflow for sample preparation and analysis, adapted from a study on quantifying FAMEs in blood matrices [1]. This process ensures accurate and reliable results.
Figure: Experimental workflow for FAME preparation and analysis. This process involves converting fatty acids to their methyl ester forms for precise measurement by GC-MS [1].
A robust Gas Chromatography-Mass Spectrometry (GC/MS) method is appropriate for analyzing fatty acid methyl esters (FAMEs) like methyl arachidate. The workflow involves sample preparation, derivatization, and instrumental analysis [1].
This diagram outlines the core steps to obtain retention time data through GC-MS analysis.
Sample Preparation & Derivatization: Extract lipids from your sample using a method like Bligh-Dyer (chloroform/methanol/water) or MTBE-based liquid-liquid extraction [1]. Convert fatty acids to their methyl ester derivatives (FAMEs) for improved volatility and thermal stability. Acid-catalyzed methylation using reagents like boron trifluoride (BF₃) in methanol is a common, effective method for this transformation [1].
GC-MS Instrumental Analysis:
For a reliable comparison guide, you must control and report these critical parameters that significantly impact retention time [3]:
| Factor | Impact on Retention Time |
|---|---|
| Column Type & Length | Longer columns increase retention time proportionally [3]. |
| Carrier Gas Flow Rate | Higher flow rates shorten retention times but may reduce separation quality [3]. |
| Oven Temperature Program | Higher temperatures shorten retention times; the rate of temperature change affects separation [3]. |
| Stationary Phase Polarity | Retention time increases when analyte polarity matches the stationary phase [3]. |
To find the specific data point you need, consider these approaches:
The table below summarizes the key structural information and characterization data for arachidonic acid, which shares the same carbon skeleton with methyl arachidate, differing only in the head group [1] [2].
| Characteristic | Description / Value | Key Experimental Evidence / Method |
|---|---|---|
| Systematic Name | All-cis-5,8,11,14-eicosatetraenoic acid [1] | Historical structural elucidation |
| Molecular Formula | C~20~H~32~O~2~ [1] | Combustion analysis; molecular mass by titration (~308-312 Da) [1] |
| Structure | 20-carbon chain with 4 cis double bonds at positions 5, 8, 11, 14 [1] | Ozonolysis; permanganate oxidation to octahydroxyarachidic acid; total synthesis (1961) [1] |
| Derivative Formation | Forms an insoluble crystalline octabromo derivative (C~20~H~32~O~2~Br~8~) [1] | Bromination; melting point of 222°C; used for isolation and purification [1] |
| NMR Characterization | Applicable to arachidonate derivatives (e.g., N-Acylethanolamines, NAEs) [2] | Full proton signal assignment via NMR; used to confirm structure and study O,N-acyl migration [2] |
| MS Characterization | Used for quantification of arachidonate derivatives in complex biological mixtures [2] | Tandem Mass Spectrometry (LC-MS/MS); used as reference standard [2] |
The following are generalized protocols derived from methods used for arachidonic acid and its derivatives.
For a comprehensive characterization, you can follow the workflow below. This diagram outlines the key steps and decision points, from initial synthesis to final spectroscopic analysis.
A significant challenge in characterizing arachidonate derivatives is their chemical stability and potential for isomerization, as illustrated below.